propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a cyano group, and a carboxylate ester. The spiro structure, which involves the fusion of an indole and a pyran ring, imparts significant rigidity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a pyran precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts, such as palladium or copper, can also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the bromo group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different substituents in place of the bromo group .
Scientific Research Applications
Propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions with biomolecules, influencing pathways related to cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate
- Propan-2-yl 6’-amino-5-fluoro-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate
Uniqueness
The uniqueness of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate lies in its specific combination of functional groups and the spiro structure. The bromo group, in particular, imparts distinct reactivity compared to its chloro or fluoro analogs, making it valuable for specific synthetic applications and biological studies .
Properties
Molecular Formula |
C18H16BrN3O4 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H16BrN3O4/c1-8(2)25-16(23)14-9(3)26-15(21)12(7-20)18(14)11-6-10(19)4-5-13(11)22-17(18)24/h4-6,8H,21H2,1-3H3,(H,22,24) |
InChI Key |
HOFLTBVNAZXHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OC(C)C |
Origin of Product |
United States |
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